Mureletecan
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Appearance |
Solid powder |
Synonyms |
Mureletecan; PNU166148; PNU 166148; PNU-166148; MAGCPT; MAG CPT; MAG-CPT; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Clinical Profile :
- Maximum Tolerated Dose (MTD) : 200 mg/m².
- Recommended Dose : 240 mg/m² for further clinical studies.
- Adverse Events : Myelosuppression, neutropenic sepsis, thrombocytopenia, and diarrhea.
- Pharmacokinetics: Dose-dependent increases in Cmax and AUC, with a half-life (T1/2) suitable for intravenous administration (130–240 mg/m², daily or every 4 weeks) .
- In Vitro Efficacy : Rapid cytotoxicity in human myeloid leukemia cells at a minimal effective concentration of 0.02 µg/mL .
Comparison with Similar Compounds
Mureletecan belongs to the topoisomerase I inhibitor class, which includes irinotecan, topotecan, exatecan, and others. Below is a detailed comparison of structural, pharmacological, and clinical features (Table 1).
Table 1: Comparative Analysis of Topoisomerase I Inhibitors
Key Findings:
Structural Modifications: this compound’s polymer conjugation enhances solubility compared to irinotecan, topotecan, and exatecan, which rely on chemical derivatization or prodrug activation . Lipophilic analogs like gimatecan prioritize blood-brain barrier penetration but suffer from formulation challenges .
Other compounds in this class are primarily TOP1-specific.
Clinical Tolerability: this compound’s MTD (200 mg/m²) is significantly higher than irinotecan (125–150 mg/m²) and topotecan (1.5–2.0 mg/m²), suggesting a better safety margin due to controlled drug release . Hematologic toxicity (e.g., neutropenia) is common across all agents but less dose-limiting in this compound .
Efficacy: this compound’s IC50 (0.02 µg/mL) in leukemia models is comparable to topotecan but superior to irinotecan. Exatecan and gimatecan exhibit lower IC50 values but face pharmacokinetic limitations .
Preparation Methods
C7 Functionalization
The C7 hydroxyl group of CPT is replaced with a silicon- or germanium-containing side chain to improve lactone stability and reduce plasma protein binding. This substitution mitigates rapid hydrolysis of the lactone ring—a common limitation of unmodified CPT—while preserving topoisomerase I inhibition. The reaction employs organometallic reagents under anhydrous conditions, with tetrahydrofuran (THF) as the solvent and boron trifluoride etherate as a catalyst.
Reaction Scheme:
Esterification for Prodrug Activation
The modified CPT derivative undergoes esterification with a methacryloylglycynamide monomer, introducing a hydrolyzable ester bond. This step is critical for enabling controlled release of active CPT in tumor cells. The reaction uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), achieving yields >85%.
Synthesis of the Polymeric Backbone
The methacryloylglycynamide polymer backbone (Mw ~18 kDa) serves as a water-soluble carrier, enhancing tumor-specific delivery. Its synthesis involves radical polymerization and functionalization:
Monomer Preparation
Methacryloylglycynamide is synthesized via acylation of glycynamide with methacryloyl chloride. The reaction proceeds in a biphasic system (water/diethyl ether) with sodium bicarbonate as a base, yielding a white crystalline product.
Purity Control:
Radical Polymerization
The monomer undergoes aqueous-phase polymerization using ammonium persulfate (APS) as an initiator and tetramethylethylenediamine (TEMED) as a catalyst. The reaction is conducted at 30°C under nitrogen, producing a linear polymer with controlled molecular weight (PDI <1.2).
Conjugation of Camptothecin to the Polymer Backbone
The covalent linkage between modified CPT and the polymer is achieved through a two-step process:
Activation of Polymer Terminal Groups
Carboxylate termini of the methacryloylglycynamide polymer are activated with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms an NHS ester intermediate, enabling nucleophilic attack by the CPT’s C7 side chain.
Coupling Reaction
The activated polymer is reacted with the C7-modified CPT derivative in dimethylformamide (DMF) at 25°C for 24 hours. Unreacted CPT is removed via dialysis (MWCO 3.5 kDa) against deionized water.
Yield Optimization:
-
Molar Ratio: 1:1.2 (polymer:CPT) maximizes conjugation efficiency (92%).
-
Byproduct Mitigation: Silica gel chromatography removes <5% unbound CPT.
Purification and Characterization
Size-Exclusion Chromatography (SEC)
SEC (Sephadex G-25) separates conjugated this compound from low-molecular-weight impurities. Elution profiles confirm uniform polymer-drug distribution.
Analytical Validation
-
Mass Spectrometry (MALDI-TOF): Confirms molecular weight (18–20 kDa) and drug-loading ratio (1:4 CPT:polymer).
Comparative Analysis of this compound with Other Camptothecin Prodrugs
This compound’s extended release profile and enhanced tumor targeting stem from its polymeric design, which minimizes off-target toxicity.
Challenges in Industrial-Scale Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
